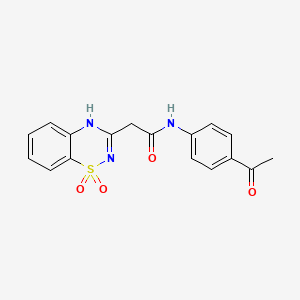

N-(4-acetylphenyl)-2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)acetamide

CAS No.: 896684-10-9

Cat. No.: VC11900729

Molecular Formula: C17H15N3O4S

Molecular Weight: 357.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 896684-10-9 |

|---|---|

| Molecular Formula | C17H15N3O4S |

| Molecular Weight | 357.4 g/mol |

| IUPAC Name | N-(4-acetylphenyl)-2-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)acetamide |

| Standard InChI | InChI=1S/C17H15N3O4S/c1-11(21)12-6-8-13(9-7-12)18-17(22)10-16-19-14-4-2-3-5-15(14)25(23,24)20-16/h2-9H,10H2,1H3,(H,18,22)(H,19,20) |

| Standard InChI Key | IPJNCLRVZQSTLY-UHFFFAOYSA-N |

| SMILES | CC(=O)C1=CC=C(C=C1)NC(=O)CC2=NS(=O)(=O)C3=CC=CC=C3N2 |

| Canonical SMILES | CC(=O)C1=CC=C(C=C1)NC(=O)CC2=NS(=O)(=O)C3=CC=CC=C3N2 |

Introduction

Biological Activities

While specific biological activity data for N-(4-acetylphenyl)-2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)acetamide is not readily available, compounds within the benzothiadiazine class have shown potential in various therapeutic areas:

-

Antimicrobial Activity: Benzothiadiazines have been explored for their antimicrobial properties against both Gram-positive and Gram-negative bacteria .

-

Anticancer Activity: Some benzothiadiazine derivatives have demonstrated anticancer activity by inhibiting cell proliferation and inducing apoptosis in cancer cell lines .

-

Anti-inflammatory Activity: Certain benzothiadiazine compounds have been investigated for their anti-inflammatory effects, often through molecular docking studies .

Research Findings and Future Directions

Given the lack of specific research findings on N-(4-acetylphenyl)-2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)acetamide, future studies should focus on its synthesis, characterization, and biological evaluation. This could involve:

-

Synthesis Optimization: Developing efficient synthetic routes to produce the compound in high yield and purity.

-

Biological Screening: Evaluating its antimicrobial, anticancer, and anti-inflammatory activities using in vitro and in vivo models.

-

Molecular Modeling: Conducting molecular docking studies to predict potential targets and binding modes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume